molecular formula C18H14ClN3O5 B254732 MFCD03619944

MFCD03619944

Cat. No.: B254732
M. Wt: 387.8 g/mol
InChI Key: RITWMBJIZHOPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03619944 is a synthetic organic compound with the molecular formula C18H14ClN3O5. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03619944 typically involves the reaction of 6-chloro-4-quinolinecarboxylic acid with 2-hydroxy-5-nitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03619944 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MFCD03619944 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD03619944 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    MFCD03619944: shares similarities with other quinoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C18H14ClN3O5

Molecular Weight

387.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(2-hydroxy-5-nitroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)13-9-20-14-5-3-10(19)7-12(14)17(13)21-15-8-11(22(25)26)4-6-16(15)23/h3-9,23H,2H2,1H3,(H,20,21)

InChI Key

RITWMBJIZHOPPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl

Origin of Product

United States

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